

Cross-Validation of II-B08 Activity in Different Cancer Models: A Comparative Guide

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Compound of Interest

Compound Name: II-B08

Cat. No.: B15540879

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical activity of **II-B08**, a SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitor, across different cancer models. The performance of **II-B08** is compared with alternative SHP2 inhibitors and standard-of-care treatments, supported by available experimental data.

Executive Summary

II-B08 has demonstrated preclinical efficacy in models of aggressive systemic mastocytosis (SM) and neuroblastoma by inhibiting the SHP2 phosphatase, a critical node in oncogenic signaling pathways. In systemic mastocytosis cell lines, **II-B08** reduces cell viability and colony formation and exhibits synergistic effects when combined with the multi-kinase inhibitor dasatinib. While specific IC50 values for **II-B08** are not publicly available, its activity has been observed in the micromolar range. In neuroblastoma, SHP2 inhibition has been shown to suppress cell growth, with sensitivity influenced by the mutational status of the RAS pathway. This guide compiles the available data to offer a comparative perspective on the potential of **II-B08** as a therapeutic agent.

Data Presentation

Table 1: In Vitro Activity of II-B08 and Comparators in Systemic Mastocytosis Cell Lines

Compound/Treatment	Cell Line	Assay	Key Findings	Concentration/IC50
II-B08	HMC-1 (human), P815 (mouse)	Cell Viability, Colony Formation	Reduced cell viability and colony formation.	Active at 10-100 µM
II-B08 + Dasatinib	HMC-1, P815	Cell Viability	Enhanced reduction in cell viability compared to single agents.	II-B08 (50 µM), Dasatinib (20 nM)
Dasatinib	HMC-1.2 (human)	Growth Inhibition	Potently inhibits the growth of cells with the KIT-D816V mutation.	IC50: 5 nM

Table 2: In Vitro Activity of SHP2 Inhibitors in Neuroblastoma Cell Lines

Compound	Cell Line	ALK Status	NRAS Status	IC50 (µM)
TNO155	Kelly	Mutant	Wild-type	~1-10
NB1	Mutant	Wild-type	~1-10	
NBL-S	Mutant	Wild-type	~1-10	
SK-N-AS	Wild-type	Mutant	>10	
CHP-212	Wild-type	Mutant	>10	

Note: Specific IC50 values for **II-B08** in neuroblastoma cell lines are not publicly available. The data for TNO155, another SHP2 inhibitor, is presented for comparative purposes.

Experimental Protocols

Cell Viability and Colony Formation Assays (for Systemic Mastocytosis)

Cell Lines:

- HMC-1 (human mast cell leukemia)
- P815 (murine mastocytoma)

Methodology:

- **Cell Viability:** Cells were seeded in multi-well plates and treated with varying concentrations of **II-B08**, dasatinib, or a combination of both. After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity. Absorbance was read on a plate reader, and the results were expressed as a percentage of the vehicle-treated control.
- **Colony Formation:** Cells were seeded at a low density in soft agar and treated with the compounds. The plates were incubated for a period allowing for colony formation (e.g., 14 days). Colonies were then stained with crystal violet and counted. The number of colonies in the treated groups was compared to the vehicle-treated control to determine the effect on anchorage-independent growth.

In Vivo Systemic Mastocytosis Mouse Model

Animal Model:

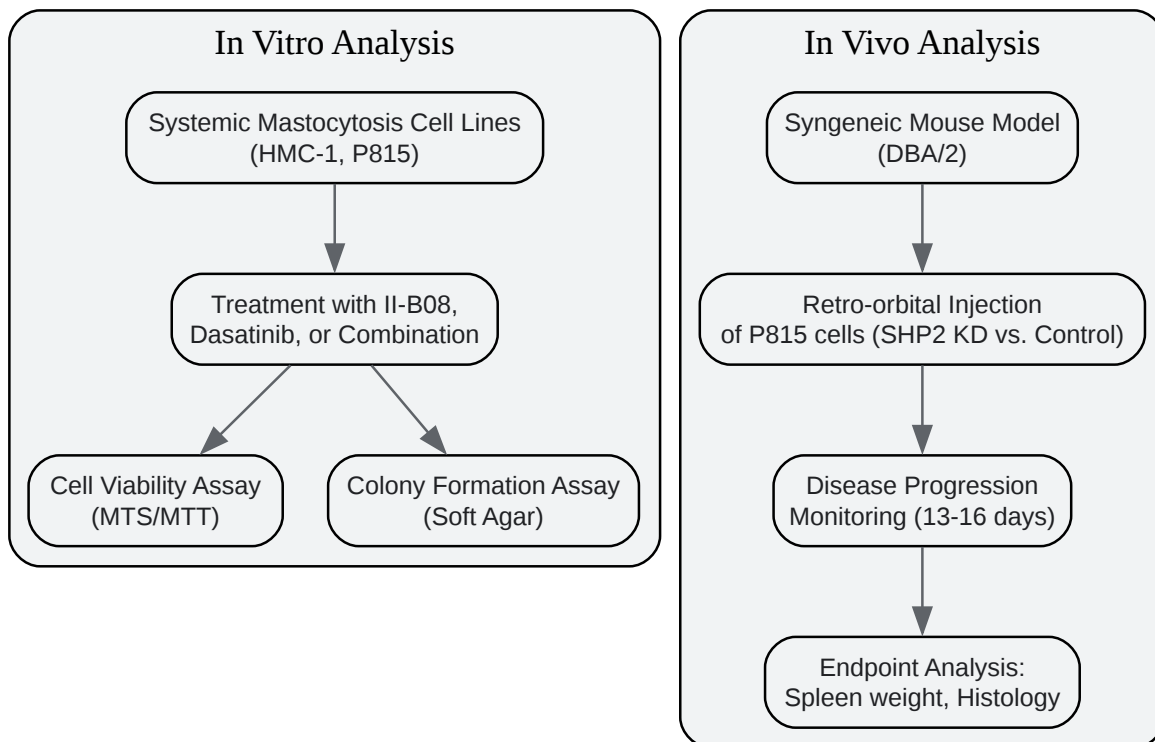
- Syngeneic DBA/2 mice were used.

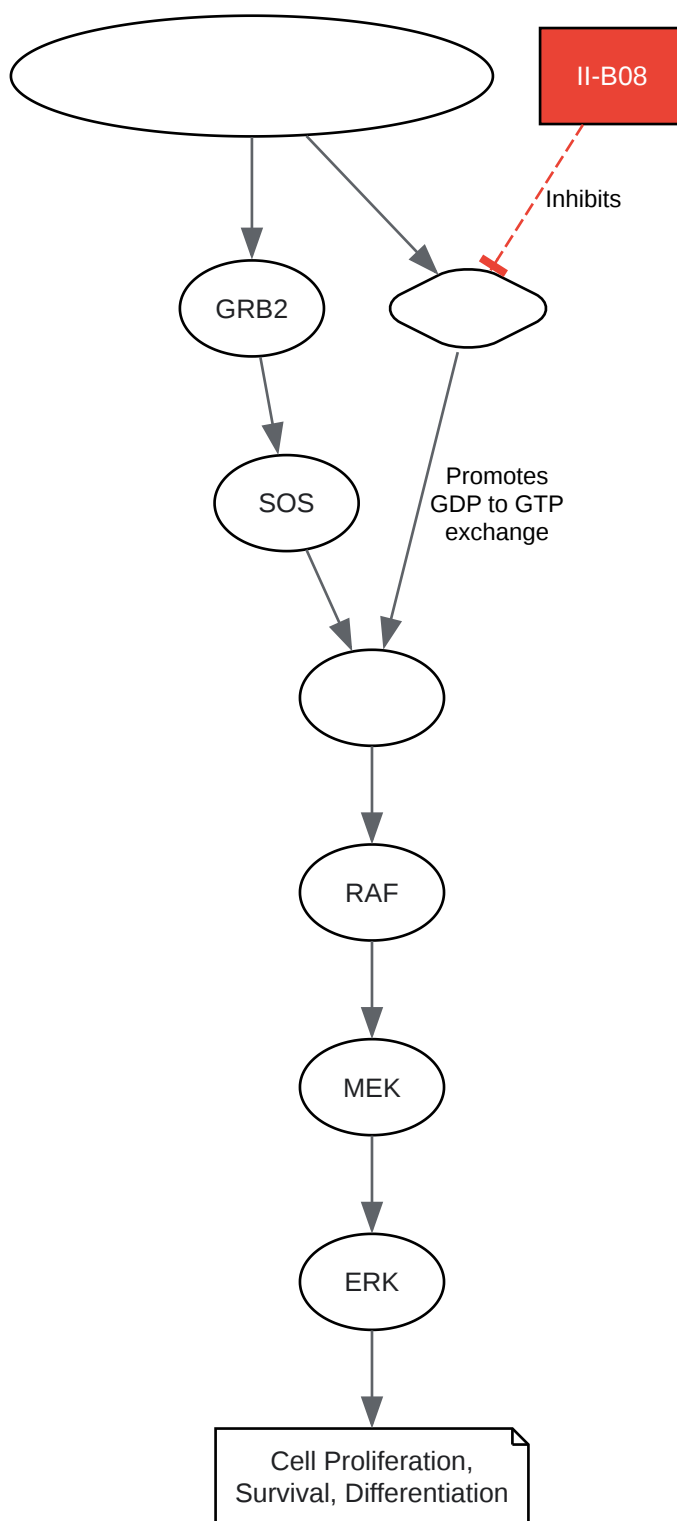
Methodology:

- P815 murine mastocytoma cells, with either stable knockdown of SHP2 or a non-targeting control, were injected retro-orbitally into the mice.
- Disease progression was monitored over 13-16 days.
- At the endpoint, tissues such as the spleen, liver, and bone marrow were harvested.

- Disease burden was assessed by measuring spleen weight and cellularity, and by histological analysis of tissue sections to quantify mastocytoma cell infiltration.

Mandatory Visualization





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